molecular formula C10H7NO B11918728 7H-Furo[3,2-f]indole CAS No. 863993-85-5

7H-Furo[3,2-f]indole

Cat. No.: B11918728
CAS No.: 863993-85-5
M. Wt: 157.17 g/mol
InChI Key: WCHDQSFJCXWNCQ-UHFFFAOYSA-N
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Description

7H-Furo[3,2-f]indole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[3,2-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound in the presence of an acid catalyst . Another approach involves the cyclization of bishydrazone derivatives of ethyl pyruvate using polyphosphates as condensing agents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7H-Furo[3,2-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The positions 3 and 5 on the indole ring are particularly reactive towards electrophilic attack .

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents. Reactions are typically carried out in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or alkylated derivatives of this compound .

Mechanism of Action

The mechanism by which 7H-Furo[3,2-f]indole exerts its effects is primarily through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 7H-Furo[3,2-f]indole is unique due to the specific fusion of the furan ring to the indole ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

863993-85-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

7H-furo[3,2-f]indole

InChI

InChI=1S/C10H7NO/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6,11H

InChI Key

WCHDQSFJCXWNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC3=C(C=CO3)C=C21

Origin of Product

United States

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